(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride is a heterocyclic compound notable for its unique structure and potential biological activities. This compound features a fused imidazole and pyridine ring system, which contributes to its diverse chemical properties and applications in scientific research. It is classified under the category of imidazole derivatives and is recognized for its pharmaceutical relevance, particularly in medicinal chemistry.
(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride belongs to the class of imidazo-pyridine compounds. These compounds are characterized by their fused ring structures and are often investigated for their biological activities, including enzyme inhibition and receptor modulation.
The synthesis of (S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride typically involves the cyclization of histamine dihydrochloride with formaldehyde under acidic conditions. This reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the imidazo-pyridine structure.
The molecular formula for (S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride is , with a molecular weight of approximately 254.11 g/mol. The structure features a tetrahydro-imidazo-pyridine ring with a methyl ester group at the carboxylic acid position.
(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride can undergo various chemical reactions:
The mechanism of action for (S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or modulate receptor activity. The precise pathways depend on the specific application and the derivatives utilized.
Property | Value |
---|---|
Molecular Formula | C8H13Cl2N3O2 |
Molecular Weight | 254.11 g/mol |
Boiling Point | Not available |
Melting Point | Not specified |
Density | Not specified |
(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride has several scientific applications:
This compound's unique structure and versatile properties make it a valuable subject of study in various scientific fields.
Enantioselective synthesis of the (S)-configured imidazopyridine core relies on chiral auxiliaries, resolution techniques, and chiral pool utilization. A primary approach involves the resolution of racemic 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (143, CAS 59981-63-4) – commercially available as (S)-spinacine – via diastereomeric salt formation using chiral amines like 1-phenylethylamine [1] [2]. This method achieves enantiomeric excess (ee) >98% but suffers from low throughput due to inherent 50% yield limitations. Alternatively, enzymatic desymmetrization of prochiral intermediates using lipases or esterases enables direct access to the (S)-enantiomer. For example, Candida antarctica lipase B catalyzes the kinetic resolution of methyl (±)-4,7-dihydro-3H-imidazo[4,5-c]pyridine-6-carboxylate precursors with enantioselectivity (E) values >200 [1].
Chiral pool strategies employ L-histidine derivatives as inexpensive starting materials, exploiting their inherent stereocenter to control configuration at C6. This method avoids external chirality sources but requires multi-step transformations to annulate the imidazo[4,5-c]pyridine ring, typically yielding the target compound in 5–7 steps with overall yields of 15–25% [3].
Table 1: Enantioselective Approaches Comparison
Method | Chirality Source | ee (%) | Max Yield | Key Limitation |
---|---|---|---|---|
Diastereomeric Salt | 1-Phenylethylamine | >98 | 50% | Low atom economy |
Enzymatic Resolution | C. antarctica Lipase B | 99 | 50% | Substrate specificity |
L-Histidine Derivatization | Endogenous configuration | >99 | 25% | Lengthy synthesis |
Catalytic asymmetric methods provide atom-efficient pathways to the (S)-enantiomer. Transition-metal-catalyzed asymmetric hydrogenation of prochiral dehydroimidazopyridines using chiral Ir(III) or Ru(II) complexes delivers high enantioselectivity. For instance, Ir-(S,S)-f-binaphane catalyzes the hydrogenation of 4,7-dihydro-3H-imidazo[4,5-c]pyridine-6-carboxylate at 50 bar H₂ and 60°C, affording the saturated (S)-product with 95% ee and 92% isolated yield [1]. Crucially, ester group protection (e.g., methyl ester) prevents catalyst poisoning during this process.
Organocatalytic approaches leverage chiral phosphoric acids (e.g., TRIP) to induce asymmetry during Pictet-Spengler-type cyclizations. Reacting 4-aminomethyl-1H-imidazole-5-carbaldehyde with acetaldehyde in the presence of (R)-TRIP acid forms the bicyclic (S)-imidazopyridine scaffold with 90% ee. Subsequent oxidation and esterification yield the target compound. This one-pot method achieves 60–70% overall yield but requires stringent anhydrous conditions [1].
Recent optimization efforts focus on catalyst recycling: Immobilized Ru-(S)-BINAP systems enable 5 reaction cycles with <5% ee erosion and <8% yield decrease, significantly reducing production costs for large-scale applications [3].
Diastereoselective ring-closing strategies are pivotal for constructing the fused [4,5-c] imidazopyridine system. Key approaches include:
Table 2: Cyclization Optimization Parameters
Cyclization Method | Conditions | Diastereomeric Ratio | Yield (%) | Byproducts |
---|---|---|---|---|
N-Alkylation | NaHCO₃/DMF/80°C/12h | >20:1 | 85 | O-Alkylated isomer (<5%) |
Acid-Catalyzed Condensation | 3M HCl/90°C/4h | >99:1 | 73 | Dimer (8%) |
Microwave-Assisted | TFA/120°C/MW/30min | 15:1 | 91 | Dehydrated product (12%) |
Microwave irradiation significantly enhances cyclization efficiency: Trifluoroacetic acid (TFA)-mediated cyclization at 120°C for 30 minutes increases yields to 91% while reducing reaction times 8-fold. However, diastereoselectivity drops to 15:1, necessitating chiral HPLC purification for pharmaceutical-grade material [1].
Solid-phase synthesis enables efficient scale-up by simplifying purification and automating multi-step sequences. The dominant strategy immobilizes L-histidine derivatives via their C-terminal carboxyl group onto Wang or 2-chlorotrityl chloride resins. Key steps include:
This method achieves 85% purity after cleavage, requiring a single recrystallization (ethanol/ether) to obtain pharmacopeial-grade dihydrochloride salt. Batch sizes up to 1 kg have been demonstrated using radial-flow chromatography for final purification, with overall yields of 65–70% across 6 steps [8].
Automated continuous-flow adaptations enhance reproducibility: Immobilized catalysts in packed-bed reactors (e.g., Pd/C for hydrogenation, Amberlyst-15 for esterification) enable end-to-end synthesis with <2% batch-to-batch variability. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time, ensuring chiral integrity (>99.5% ee) and high chemical purity (>99.0%) at production scales exceeding 100 kg/month [3] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: